molecular formula C12H23NO4 B1524131 4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine CAS No. 1049677-41-9

4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine

Cat. No. B1524131
CAS RN: 1049677-41-9
M. Wt: 245.32 g/mol
InChI Key: YOYWIKXSQOIMTP-UHFFFAOYSA-N
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Description

4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine, also known as ®-4-BOC-5-HYDROXYMETHYL-2,2-DIMETHYL-MORPHOLINE, is a chemical compound with the CAS Number: 1263078-13-2 . It has a molecular weight of 245.32 and its IUPAC name is tert-butyl (5R)-5- (hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate .


Molecular Structure Analysis

The molecular formula of this compound is C12H23NO4 . The InChI code is 1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h9,14H,6-8H2,1-5H3/t9-/m1/s1 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds like pinacol boronic esters have been used in catalytic protodeboronation .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It is stored at room temperature .

Scientific Research Applications

Peptide Synthesis and Linkers

4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine has applications in the synthesis of peptides. It has been used in the synthesis and application of a new base-labile fluorene-derived linker for solid-phase peptide synthesis. The handle N-[(9-hydroxymethyl)-2-fluorenyl]succinamic acid (HMFS) is utilized for preparing protected peptide segments in combination with a Boc/Bzl protection scheme. Treatment of peptide-resins with morpholine in DMF results in protected peptides with high yields and purity (Rabanal, Giralt, & Albericio, 1995). Additionally, N-[9-(hydroxymethyl)-2-fluorenyl succinamic acid can be used as an anchoring linkage for preparing protected peptide segments in combination with Boc/Bzl protection schemes, proving stable to usual conditions of solid-phase peptide synthesis and yielding protected peptides with high purity and yield after treatment with morpholine (Rabanal, Giralt, & Albericio, 1992).

Biocompatible Copolymers

The compound is also involved in the synthesis of well-defined biocompatible block copolymers using 2-Methacryloyloxyethyl phosphorylcholine (MPC) via atom transfer radical polymerization (ATRP) in protic media. This method is used to prepare a wide range of MPC-based block copolymers which have shown clinically proven benefits in various biomedical applications (Ma et al., 2003).

Organometallic Complexes

The compound also plays a role in the formation of organometallic complexes. For instance, the reactions of 4-(2-chloroethyl)morpholine hydrochloride with ArTe− and Te2−, generated in situ, have resulted in the formation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride, which are tellurated derivatives of morpholine. These derivatives have been used to synthesize complexes with palladium(II) and mercury(II) (Singh et al., 2000).

Photophysical Properties

Furthermore, the compound has been studied for its photophysical properties. The photophysical properties of derivatives in various solvents have been investigated, and an efficient intermolecular excited-state proton transfer (ESPT) reaction is observed for the compounds in certain solvents. They can act as ratiometric pH probes and perform as strong photoacids in aqueous solutions (Qu et al., 2016).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-8-12(4,5)16-7-9(13)6-14/h9,14H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYWIKXSQOIMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C(CO1)CO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801149918
Record name 1,1-Dimethylethyl 5-(hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1049677-41-9
Record name 1,1-Dimethylethyl 5-(hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049677-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 5-(hydroxymethyl)-2,2-dimethyl-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801149918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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